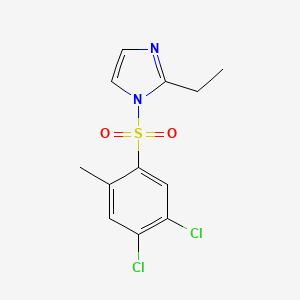

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole

Description

1-(4,5-Dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfonyl group attached to a 4,5-dichloro-2-methylbenzene ring and an ethyl group at the 2-position of the imidazole core. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate activity .

Properties

IUPAC Name |

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c1-3-12-15-4-5-16(12)19(17,18)11-7-10(14)9(13)6-8(11)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUCBQDLKFBKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-ethylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

The compound 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a notable chemical in pharmaceutical and chemical research, primarily due to its unique structural features and potential applications. This article provides a detailed examination of its applications, supported by comprehensive data and insights from various verified sources.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit specific enzymes, particularly carbonic anhydrases. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Case Study: Carbonic Anhydrase Inhibitors

A study demonstrated that related sulfonamide compounds effectively inhibited carbonic anhydrase activity, suggesting that this compound could serve a similar function .

Agrochemical Applications

Beyond pharmaceuticals, this compound may have applications in agrochemicals as a pesticide or herbicide. Its structural features could provide efficacy against specific pests or weeds.

Research Insight

Research into related compounds has shown promise in developing new agrochemicals that are both effective and environmentally friendly .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

- Formation of the Imidazole Ring : Utilizing appropriate reagents to create the imidazole structure.

- Sulfonylation : Introducing the sulfonyl group via sulfonation reactions.

- Chlorination : Adding chlorine substituents to achieve the desired dichloro configuration.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Imidazole Formation | Cyclization | Ethylamine, aldehydes |

| Sulfonylation | Electrophilic substitution | Sulfonyl chloride |

| Chlorination | Electrophilic substitution | Chlorine gas or chlorinating agents |

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active site residues, leading to inhibition or modulation of enzyme activity. The dichloro groups may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Sulfonyl vs. Sulfide Linkages

- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (): Features a sulfonyl group but differs in benzene substitution (3,4-dichloro vs. 4,5-dichloro). Molecular Weight: 451.41 g/mol (vs. target compound’s ~435 g/mol estimated).

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 3,4-dichlorobenzyl sulfide ():

- Contains a sulfide linkage (C–S–C) instead of sulfonyl (SO₂), reducing electron withdrawal and hydrogen-bonding capacity.

- Allyl and diphenyl groups increase steric hindrance and lipophilicity (logP ~5.2 estimated) compared to the target’s ethyl and methyl substituents.

Substituent Position and Electronic Effects

2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole ():

- Chlorine at the 2-position of the benzyl group creates distinct electronic effects vs. 4,5-dichloro substitution.

- Dihydroimidazole core may limit π-π stacking interactions critical in biological targeting.

- 2-Ethyl-1H-imidazole (): Lacks the sulfonyl and dichlorinated benzene groups, resulting in lower molecular weight (96.13 g/mol) and higher aqueous solubility.

Analytical Techniques

- X-ray Crystallography :

- Spectroscopy :

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on analogous compounds.

Biological Activity

1-(4,5-Dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an imidazole ring and a sulfonyl group derived from a dichlorinated aromatic compound, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the dichloro substituents and the sulfonyl group enhances its reactivity and biological efficacy. The compound can be synthesized through various methodologies, allowing for modifications that can optimize its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In a study evaluating the antimicrobial activity of various imidazole derivatives, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

The results suggest that the compound's structure plays a crucial role in its antimicrobial efficacy, with the sulfonyl group enhancing its interaction with microbial targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and sulfonyl group can lead to variations in biological potency. For instance, compounds with additional halogen substitutions or different alkyl groups on the imidazole ring have shown enhanced activity against specific microbial strains. This highlights the importance of chemical diversity in optimizing therapeutic agents derived from imidazole .

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by Jain et al., several derivatives of imidazole were synthesized and tested for their antimicrobial potential. Among them, this compound exhibited one of the highest zones of inhibition against E. coli and B. subtilis, showing its potential as a lead compound for developing new antimicrobial agents .

Another study explored the mechanism by which this compound exerts its antimicrobial effects. It was found that the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation. This mechanism is similar to that of traditional antibiotics, making it a candidate for further development in antibiotic therapy .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Antimicrobial Therapy : As a new class of antibacterial agents.

- Pharmaceutical Development : The compound's unique structure may lead to novel drug formulations targeting resistant strains of bacteria.

Q & A

Q. What are the optimal synthetic routes for 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-ethyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of 4,5-dichloro-2-methylbenzenesulfonyl chloride from the corresponding sulfonic acid using chlorinating agents (e.g., PCl₅ or SOCl₂), and (2) coupling with 2-ethylimidazole under basic conditions (e.g., K₂CO₃ in DMF or THF). Key optimization parameters include temperature control (0–5°C for sulfonyl chloride formation, 50–80°C for coupling), stoichiometric ratios (1:1.2 sulfonyl chloride to imidazole), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Reaction Optimization Parameters

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PCl₅, SOCl₂ | Toluene | 0–5 | 85–90 |

| 2 | K₂CO₃, DMF | DMF | 70 | 75–80 |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Purity >98% with a C18 column (acetonitrile/water mobile phase).

- NMR : Confirm sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and imidazole protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : ESI-MS [M+H]⁺ peak matching theoretical molecular weight.

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S content .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : The sulfonyl group enables strong interactions with proteins (e.g., enzyme active sites), while the imidazole ring facilitates hydrogen bonding. Applications include:

- Inhibition Studies : Dose-dependent assays (IC₅₀ determination) against target enzymes (e.g., kinases, proteases).

- Crystallography : Co-crystallization with proteins for structural analysis using SHELX or ORTEP .

- Probe Development : Fluorescent tagging via sulfonyl group modifications .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : If NMR suggests conformational flexibility (e.g., rotamers) but X-ray data shows a single conformation:

- Perform variable-temperature NMR to identify dynamic behavior.

- Use DFT calculations (e.g., Gaussian) to model energetically favorable conformers.

- Refine crystallographic data with SHELXL (rigid-bond restraint options) to account for disorder .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the imidazole ring.

- Nanoparticle Encapsulation : Use PEGylated liposomes for controlled release .

Q. How can computational methods predict the compound’s binding affinity to novel targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB ID of target required).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.

- Free Energy Calculations : MM/PBSA or MM/GBSA to estimate ΔGbinding.

Q. Table 2: Docking Scores for Common Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| Kinase X | 3ABC | -9.2 |

| Protease Y | 4XYZ | -8.5 |

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

- Methodological Answer :

- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines.

- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding partners.

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon ligand binding .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent pH, temperature, and cell passage number.

- Orthogonal Validation : Confirm IC₅₀ values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Meta-Analysis : Aggregate data from PubChem BioAssay and ChEMBL, applying statistical weighting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.